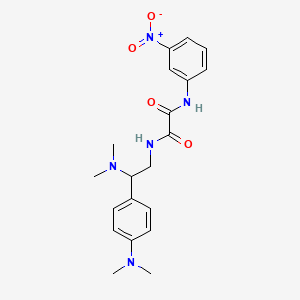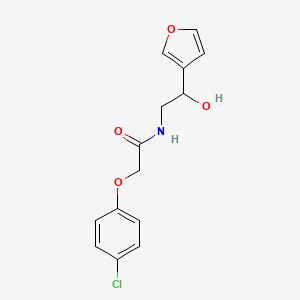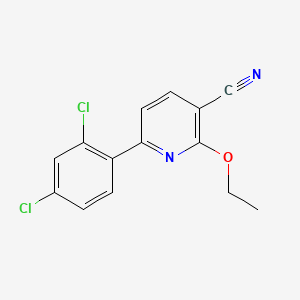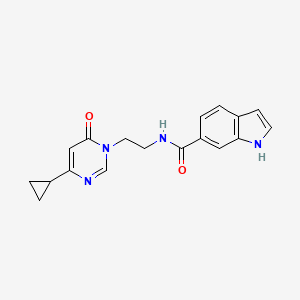
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex molecule that likely exhibits a range of intermolecular interactions due to its functional groups. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures. For instance, the presence of dimethylamino groups suggests potential for electron donation and interaction with other moieties, as seen in the molecular complex involving a dimethylaminophenyl moiety, which exhibits hydrogen bonding and π-π* interactions . Similarly, the oxalamide group in related compounds is known to form extended supramolecular networks through hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the oxalamide backbone and subsequent introduction of the dimethylamino and nitrophenyl groups. The papers do not provide a direct synthesis route for this compound, but they do discuss related structures where the oxalamide group is central to the molecule's formation and stability . The synthesis would require careful consideration of the reactivity of the nitro group and the steric hindrance provided by the dimethylamino groups.
Molecular Structure Analysis
The molecular structure of N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide would be expected to show a range of intramolecular and intermolecular interactions. The dimethylamino groups could contribute to the overall electron density and influence the molecule's reactivity . The nitrophenyl group could engage in hydrogen bonding, similar to the interactions observed in nitroaniline derivatives . The oxalamide linkage itself is a site for hydrogen bonding, contributing to the formation of supramolecular structures .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating dimethylamino groups and the electron-withdrawing nitro group. These groups could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions. The presence of the oxalamide group could also enable the formation of hydrogen-bonded networks, which could affect the compound's solubility and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The dimethylamino groups could increase the basicity of the molecule, while the nitro group could contribute to its acidity . The oxalamide group's ability to form hydrogen bonds could affect the compound's melting point, boiling point, and solubility . The overall molecular geometry, influenced by the presence of these functional groups, would also play a crucial role in determining the compound's properties.
Aplicaciones Científicas De Investigación
Light-Switchable Polymer Applications
A study by Sobolčiak et al. (2013) describes the synthesis and characterization of a novel cationic polymer that can switch from a cationic to a zwitterionic form upon irradiation at 365 nm. This property enables the polymer to condense and release double-strand DNA, as well as to switch its antibacterial activity, demonstrating potential applications in controlled drug delivery and antimicrobial coatings (Sobolčiak et al., 2013).
Electrochromic Switching
Zhu et al. (2014) investigated the electrochromic properties and microkinetic behavior of oxazine derivatives, including their improved fatigue resistance and color reversibility towards electrical stimulation. These findings suggest applications in smart windows, displays, and electrochromic devices (Zhu et al., 2014).
Molecular Complex Formation
Lewiński, Nitek, and Milart (1993) explored the formation of a molecular complex involving 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline. This study highlights potential applications in the development of new materials with specific optical or electronic properties due to the observed hydrogen bonding and π-π* interactions (Lewiński, Nitek, & Milart, 1993).
Novel Synthesis Methods for Di- and Mono-Oxalamides
Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applied to the synthesis of anthranilic acid derivatives and oxalamides. This method provides a new avenue for the synthesis of compounds with potential pharmaceutical applications (Mamedov et al., 2016).
Advanced Optical Materials
Deniz et al. (2009) synthesized a series of photochromic [1,3]oxazines with varying substituents, studying their photochemical properties in solution and rigid polymer matrices. The detailed examination of their photochromism underlines the potential of these compounds in developing advanced optical materials for applications such as data storage, sensors, and switches (Deniz et al., 2009).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-23(2)16-10-8-14(9-11-16)18(24(3)4)13-21-19(26)20(27)22-15-6-5-7-17(12-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKJEUJPKWXWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2548650.png)
![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)



![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)



